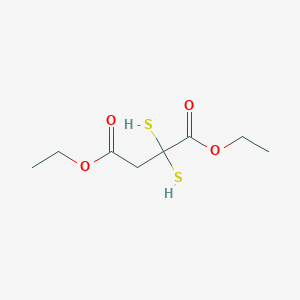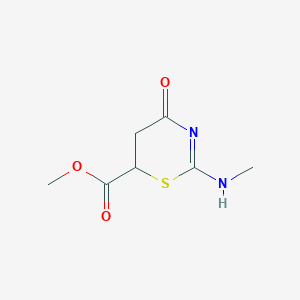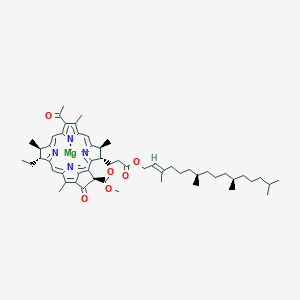
Calcium di(naphthalene-1-sulphonate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium di(naphthalene-1-sulphonate), also known as β-naphthalene sulfonate or β-NS, is a water-soluble, anionic surfactant that has been widely used in various scientific research applications. It is a versatile compound that has been shown to have numerous biochemical and physiological effects, making it a valuable tool in a range of laboratory experiments.
Mécanisme D'action
The mechanism of action of calcium di(naphthalene-1-sulphonate) is primarily based on its ability to interact with hydrophobic surfaces and reduce surface tension. This allows it to function as a surfactant, emulsifier, and dispersant. In addition, it has been shown to have a chelating effect on metal ions, which makes it useful in various analytical techniques.
Biochemical and Physiological Effects:
Calcium di(naphthalene-1-sulphonate) has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as phospholipase A2, which is involved in the inflammatory response. It has also been shown to have antifungal and antibacterial properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of calcium di(naphthalene-1-sulphonate) is its versatility. It can be used in a wide range of laboratory experiments and has been shown to be effective in various applications. However, it does have some limitations. For example, it can be toxic to certain cell types at high concentrations and may interfere with certain assays.
Orientations Futures
There are several future directions for research involving calcium di(naphthalene-1-sulphonate). One area of interest is its potential as a drug delivery agent. It has been shown to be effective in the preparation of nanoparticles, which could be used to deliver drugs to specific targets in the body. Additionally, further research is needed to fully understand its mechanism of action and to explore its potential applications in various fields, such as materials science and nanotechnology.
In conclusion, calcium di(naphthalene-1-sulphonate) is a versatile compound that has numerous applications in scientific research. Its ability to function as a surfactant, emulsifier, and dispersant, as well as its chelating effect on metal ions, make it a valuable tool in a range of laboratory experiments. While it does have some limitations, its potential as a drug delivery agent and its various other applications make it an area of interest for future research.
Méthodes De Synthèse
Calcium di(naphthalene-1-sulphonate) is typically synthesized through the reaction of naphthalene-1-sulfonyl chloride with calcium hydroxide. The resulting product is a white, crystalline powder that is highly soluble in water.
Applications De Recherche Scientifique
Calcium di(naphthalene-1-sulphonate) has been used in a variety of scientific research applications, including as a dispersant, emulsifier, and stabilizer. It has also been used as a surfactant in the preparation of nanoparticles, as well as in the synthesis of metal-organic frameworks.
Propriétés
Numéro CAS |
19544-67-3 |
|---|---|
Nom du produit |
Calcium di(naphthalene-1-sulphonate) |
Formule moléculaire |
C20H14CaO6S2 |
Poids moléculaire |
454.5 g/mol |
Nom IUPAC |
calcium;naphthalene-1-sulfonate |
InChI |
InChI=1S/2C10H8O3S.Ca/c2*11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10;/h2*1-7H,(H,11,12,13);/q;;+2/p-2 |
Clé InChI |
CKJFPVNRRHVMKZ-UHFFFAOYSA-L |
SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)[O-].C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)[O-].[Ca+2] |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)[O-].C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)[O-].[Ca+2] |
Autres numéros CAS |
19544-67-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5H,13H-Dibenzo[c,h]dipyrrolo[3,2-e:3',2'-j][2,6]naphthyridine, 6,7,7a,8,14,15-hexahydro-7,15-dimethyl-](/img/structure/B101386.png)
![7,12-Dihydrobenz[a]anthracene](/img/structure/B101390.png)

![[4-[[4-(Dimethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;oxalate](/img/structure/B101394.png)








